3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride
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Description
3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride is a heterocyclic compound with potential therapeutic applications. Its chemical structure consists of a pyridopyrimidine moiety, which places it within the class of N-heterocycles. The nitrogen atom’s position in the pyridine ring gives rise to various pyridopyrimidine structures, each with distinct biological properties .
Synthesis Analysis
The synthetic protocols for preparing pyridopyrimidine derivatives involve several steps. For instance, one method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the resulting compound .
Properties
IUPAC Name |
3-cyclopentyl-1-methyl-5-(4-methylpyrrolidin-3-yl)-6H-pyrazolo[4,3-d]pyrimidin-7-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O.ClH/c1-9-7-17-8-11(9)15-18-13-12(10-5-3-4-6-10)20-21(2)14(13)16(22)19-15;/h9-11,17H,3-8H2,1-2H3,(H,18,19,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHAZDRCXSXHPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C2=NC3=C(C(=O)N2)N(N=C3C4CCCC4)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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